Thermal Stability and Boiling Point: alpha-Nitrobenzyl Phenyl Sulfone vs. Unsubstituted Benzyl Phenyl Sulfone
alpha-Nitrobenzyl phenyl sulfone (CAS 21272-78-6) exhibits a significantly higher predicted boiling point (469.6 ± 45.0 °C) compared to the unsubstituted benzyl phenyl sulfone (CAS 3112-88-1, predicted boiling point 421.4 ± 28.0 °C at 760 mmHg) . This 48.2 °C difference reflects the enhanced intermolecular interactions conferred by the nitro group, potentially translating to greater thermal robustness in high-temperature synthetic applications.
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 469.6 ± 45.0 °C (predicted) |
| Comparator Or Baseline | Benzyl phenyl sulfone: 421.4 ± 28.0 °C at 760 mmHg (predicted) |
| Quantified Difference | 48.2 °C higher (nominal) |
| Conditions | Predicted values based on chemical structure; experimental data not reported. |
Why This Matters
Higher boiling point suggests greater thermal stability, which is critical when selecting a sulfone building block for reactions conducted at elevated temperatures.
